Azido-PEG2-azide

Catalog No.
S3189854
CAS No.
82055-94-5
M.F
C6H12N6O2
M. Wt
200.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG2-azide

CAS Number

82055-94-5

Product Name

Azido-PEG2-azide

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N

SMILES

Array

solubility

not available

Azido-PEG2-azide (CAS 82055-94-5), specifically 1,8-diazido-3,6-dioxaoctane, is a homobifunctional, water-soluble crosslinker featuring a short polyethylene glycol (PEG) spacer terminated with two reactive azide groups. With a molecular weight of 200.2 Da, it serves as a foundational reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions. The incorporation of two ether linkages provides quantifiable hydrophilicity compared to aliphatic baselines, making it highly processable in aqueous biological buffers. This compound is heavily procured for synthesizing Proteolysis Targeting Chimeras (PROTACs), formulating advanced hydrogels, and executing site-specific bioconjugation where precise spatial control and bioorthogonality are required [1].

Substituting Azido-PEG2-azide with generic alkyl diazides (e.g., 1,6-diazidohexane) or longer PEG variants (e.g., Azido-PEG4-azide) introduces severe process and performance risks. Alkyl diazides lack ether oxygens, rendering them highly hydrophobic; their use in aqueous bioconjugation often necessitates organic co-solvents that can precipitate proteins or compromise assay reproducibility. Conversely, substituting with longer PEG linkers alters the spatial distance between the conjugated functional groups. In PROTAC development, a deviation from the specific PEG2 length to a PEG4 spacer can disrupt the critical E3 ligase-target protein ternary complex, abolishing target degradation efficacy. Furthermore, attempting to use non-bioorthogonal crosslinkers sacrifices strict site-selectivity, leading to heterogeneous product mixtures and costly downstream purification .

Aqueous Solubility and Solvent-Free Processability

The presence of ether linkages in Azido-PEG2-azide fundamentally alters its solubility profile compared to aliphatic baselines. While 1,6-diazidohexane is highly hydrophobic and requires significant volumes of organic co-solvents (e.g., DMF or DMSO) to remain in solution during aqueous reactions, Azido-PEG2-azide is completely miscible in water and polar solvents. This hydrophilicity allows for fully aqueous bioconjugation protocols, preserving the native conformation of sensitive proteins. Furthermore, mechanochemical studies demonstrate that Azido-PEG2-azide can efficiently crosslink complex biopolymers in solvent-free ball-milling CuAAc conditions, achieving high conversion rates without volatile organic compounds [1].

Evidence DimensionAqueous solubility and co-solvent requirement
Target Compound DataAzido-PEG2-azide (Water-soluble, enables 100% aqueous or solvent-free CuAAc)
Comparator Or Baseline1,6-Diazidohexane (Hydrophobic, requires organic co-solvents)
Quantified DifferenceElimination of organic co-solvents in aqueous coupling
ConditionsAqueous bioconjugation and solvent-free mechanochemical crosslinking

Procuring a water-soluble linker is critical for maintaining protein stability in biological assays and reducing solvent waste in industrial scale-up.

Precise Spatial Control in PROTAC Ternary Complex Formation

In the synthesis of PROTACs, the linker length is a critical determinant of biological activity. Azido-PEG2-azide provides a precise, short spacer (MW 200.2 Da) that dictates the spatial orientation between the target protein binder and the E3 ligase recruiter. Studies evaluating PROTAC linkers show that varying the chain length from a PEG2 to a PEG4 (MW 288.3 Da) or longer can drastically alter the thermodynamics of ternary complex formation. If the target requires a tight spatial constraint to induce ubiquitination, substituting Azido-PEG2-azide with Azido-PEG4-azide will result in a loss of degradation efficacy due to excessive linker flexibility and steric mismatch .

Evidence DimensionLinker length and molecular weight
Target Compound DataAzido-PEG2-azide (MW 200.2 Da, short spatial constraint)
Comparator Or BaselineAzido-PEG4-azide (MW 288.3 Da, extended spatial constraint)
Quantified Difference88.1 Da difference altering the angstrom-level spacing between pharmacophores
ConditionsPROTAC linker optimization and ternary complex screening

Buyers must procure the exact PEG length validated for their specific PROTAC target, as generic substitution with longer linkers directly compromises therapeutic efficacy.

Strict Bioorthogonality vs. Amine-Reactive Crosslinkers

When crosslinking complex biological matrices, Azido-PEG2-azide provides strict bioorthogonality through CuAAC or SPAAC pathways. Compared to traditional homobifunctional amine-reactive linkers like NHS-PEG2-NHS, which indiscriminately crosslink any accessible primary amine and are highly susceptible to rapid aqueous hydrolysis, the dual azide groups remain completely inert until exposed to an alkyne. This allows buyers to pre-functionalize materials or perform crosslinking in complex media (e.g., cell lysates) with high selective yield, eliminating the off-target crosslinking and rapid degradation associated with NHS esters [1].

Evidence DimensionReaction selectivity and aqueous stability
Target Compound DataAzido-PEG2-azide (Inert to hydrolysis, 100% bioorthogonal to native functional groups)
Comparator Or BaselineNHS-PEG2-NHS (Susceptible to rapid aqueous hydrolysis and non-selective amine reactivity)
Quantified DifferenceElimination of off-target crosslinking and hydrolysis-driven reagent loss
ConditionsCrosslinking in aqueous, amine-rich environments (e.g., biological fluids)

Procuring bioorthogonal azide linkers drastically reduces reagent waste and downstream purification costs compared to unstable, non-selective NHS esters.

PROTAC Library Synthesis and Optimization

Azido-PEG2-azide is the exact choice for synthesizing PROTACs where a short, rigid-flexible balance is required to maintain the critical E3 ligase-target protein ternary complex, avoiding the steric mismatches introduced by longer PEG4 or PEG6 alternatives[1].

Aqueous Bioconjugation and ADC Assembly

Procured for conjugating sensitive antibodies or proteins where the hydrophilicity of the PEG spacer eliminates the need for denaturing organic co-solvents required by aliphatic baselines like 1,6-diazidohexane [1].

Bioorthogonal Hydrogel Formulation

Selected for creating crosslinked polymer networks in the presence of cells or biological fluids, leveraging its strict bioorthogonality to avoid the off-target toxicity and rapid hydrolysis associated with NHS-ester crosslinkers [1].

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

200.10217365 Da

Monoisotopic Mass

200.10217365 Da

Heavy Atom Count

14

Related CAS

82055-94-5

Dates

Last modified: 08-18-2023
Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms

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